![molecular formula C6H3BrN2OS B2978189 2-Bromothieno[2,3-d]pyridazin-4(5H)-one CAS No. 1936374-21-8](/img/structure/B2978189.png)
2-Bromothieno[2,3-d]pyridazin-4(5H)-one
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Description
2-Bromothieno[2,3-d]pyridazin-4(5H)-one, also known as 2-BTPD, is an organic compound that belongs to the thienopyridazinone family. It is an important building block for organic synthesis, and has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and drug development. 2-BTPD has a wide range of properties and potential applications, making it an attractive molecule for scientific research.
Scientific Research Applications
Efficient Synthesis Methods
One significant application involves the efficient use of dihaloazine synthons in the transition-metal-free preparation of diverse heterocycle-fused 1,4-oxazepines, highlighting the utility of dihaloazines, including 2,3-dichloropyrazine and 3-bromo-2-chloropyridines, in SNAr-type condensations. This method provides a pathway for the synthesis of medicinally important tetracyclic compounds, showcasing the flexibility and convenience of using 1,2-dihaloazines for constructing complex molecular structures (Sapegin et al., 2015).
Crystal Structure Analysis
The crystal and molecular structure of related compounds, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, have been determined, providing insights into the molecular geometry, bond distances, angles, and intermolecular hydrogen bonding. Such analyses help understand the structural features critical for the activity and interactions of these compounds (Bovio & Locchi, 1972).
Application in Drug Discovery
The regioselective bromination of thieno[2,3-b]pyridine, leading to the synthesis of 4-bromothieno[2,3-b]pyridine, demonstrates its potential as a building block in drug discovery. This process allows for subsequent cross-coupling reactions to proceed in excellent yields, highlighting the compound's utility in synthesizing derivatives with possible medicinal properties (Lucas et al., 2015).
Spectroscopic and Fluorescence Studies
Steady-state absorption and fluorescence studies on pyridazin-3(2H)-one derivatives have been conducted to estimate ground and excited state dipole moments. These studies provide valuable information on the electronic properties and behavior of these compounds under different solvent conditions, which can be critical in designing fluorescence-based applications (Desai et al., 2016).
Environmental Friendly Synthesis Approaches
Research has also focused on environmentally friendly approaches for synthesizing highly substituted imidazoles, using Bronsted acidic ionic liquids as efficient and reusable catalysts. Such methods are relevant for the synthesis of compounds structurally related to 2-Bromothieno[2,3-d]pyridazin-4(5H)-one, emphasizing sustainable and efficient synthetic strategies (Shaterian & Ranjbar, 2011).
properties
IUPAC Name |
2-bromo-5H-thieno[2,3-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-1-3-4(11-5)2-8-9-6(3)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXVESYBCBYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothieno[2,3-d]pyridazin-4(5H)-one |
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